Product packaging for 1,2,4-Trichloro-5-cyclopropylbenzene(Cat. No.:)

1,2,4-Trichloro-5-cyclopropylbenzene

Cat. No.: B13720057
M. Wt: 221.5 g/mol
InChI Key: KJGKNIOPCUVTPL-UHFFFAOYSA-N
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Description

Historical Context of Chlorinated Cyclopropylbenzenes Research

The investigation of chlorinated benzenes dates back to the 19th century, with initial studies focusing on their synthesis and basic properties. The development of electrophilic aromatic substitution reactions, such as the Friedel-Crafts reactions, provided systematic methods for their preparation. khanacademy.orglibretexts.org Research into polychlorinated biphenyls (PCBs) and other chlorinated aromatic compounds expanded significantly in the 20th century due to their industrial applications, although their environmental persistence later became a major concern. nih.govnih.govresearchgate.net

Separately, the chemistry of cyclopropyl-containing molecules has also been a subject of intense study. The unique strained three-membered ring of the cyclopropyl (B3062369) group imparts distinct electronic and steric properties to the molecules in which it is present. acs.org Early research focused on understanding the bonding and reactivity of this functional group. Over time, methods for the synthesis of cyclopropylbenzenes were developed, including modifications of the Simmons-Smith reaction and transition metal-catalyzed cross-coupling reactions. thieme-connect.com

The combination of chlorine and cyclopropyl substituents on a benzene (B151609) ring is a more recent area of exploration. The synthesis of such compounds has been driven by the search for new molecules with specific biological activities or material properties, building upon the foundational knowledge of both chlorinated aromatics and cyclopropylbenzenes.

Contemporary Research Significance of 1,2,4-Trichloro-5-cyclopropylbenzene

The contemporary significance of this compound stems from the recognized impact of both the trichlorobenzene and cyclopropyl moieties in various fields of chemical science. The cyclopropyl group is a valued structural motif in medicinal chemistry and agrochemical design. iris-biotech.denih.gov Its incorporation into drug candidates can lead to improvements in metabolic stability, potency, and binding affinity. acs.orghyphadiscovery.com The rigid nature of the cyclopropyl ring can also help to lock a molecule into a bioactive conformation.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest potential for investigation in several areas.

Overview of Key Research Avenues for this compound

Given the properties of its constituent functional groups, several key research avenues for this compound can be proposed:

Medicinal Chemistry: A primary area of investigation would be the synthesis and evaluation of this compound derivatives as potential therapeutic agents. The unique combination of a lipophilic, chlorinated aromatic ring and a conformationally constrained cyclopropyl group could be exploited in the design of enzyme inhibitors or receptor modulators. researchgate.net Research could focus on introducing various pharmacophores to the benzene ring to create a library of compounds for biological screening.

Agrochemicals: The development of new herbicides, fungicides, and insecticides is another promising research direction. Many existing agrochemicals contain chlorinated aromatic and/or cyclopropyl moieties. nih.govwikipedia.orgresearchgate.net For instance, cyprodinil (B131803) is a fungicide that contains a cyclopropyl group. nih.gov Investigating the biological activity of this compound and its derivatives against various pests and pathogens could lead to the discovery of novel crop protection agents.

Materials Science: The rigid and well-defined structure of this compound could make it a useful building block for the synthesis of new organic materials. Its properties could be tailored for applications in areas such as liquid crystals, polymers, or organic electronics. The trichlorinated substitution pattern could also be a precursor for further chemical modifications to create more complex molecular architectures.

Synthetic Methodology: The development of efficient and selective synthetic routes to this compound and its derivatives is a crucial research avenue in itself. This could involve exploring novel catalytic methods for the introduction of the cyclopropyl group onto the polychlorinated benzene ring, or the development of new strategies for the selective chlorination of cyclopropylbenzene (B146485).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl3 B13720057 1,2,4-Trichloro-5-cyclopropylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7Cl3

Molecular Weight

221.5 g/mol

IUPAC Name

1,2,4-trichloro-5-cyclopropylbenzene

InChI

InChI=1S/C9H7Cl3/c10-7-4-9(12)8(11)3-6(7)5-1-2-5/h3-5H,1-2H2

InChI Key

KJGKNIOPCUVTPL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,2,4 Trichloro 5 Cyclopropylbenzene and Its Derivatives

Retrosynthetic Analysis of 1,2,4-Trichloro-5-cyclopropylbenzene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgresearchgate.net For this compound, two primary retrosynthetic disconnections can be considered.

C(aryl)-C(cyclopropyl) Bond Disconnection: This approach involves disconnecting the bond between the benzene (B151609) ring and the cyclopropyl (B3062369) group. This suggests a forward synthesis where a cyclopropyl group (or an equivalent synthon) is attached to a 1,2,4,5-tetrasubstituted benzene ring. This strategy often employs modern catalytic cross-coupling reactions, for instance, coupling a cyclopropyl organometallic reagent with a 1,2,4-trichloro-5-halobenzene.

C(aryl)-Cl Bond Disconnection: This strategy involves removing the chlorine atoms in a reverse sense. This leads to a forward synthesis starting from cyclopropylbenzene (B146485) or a less chlorinated derivative, followed by electrophilic chlorination. The primary challenge in this approach is controlling the regioselectivity of the chlorination steps to achieve the desired 1,2,4,5-substitution pattern. youtube.com

Cyclopropane (B1198618) Ring Disconnection: A third approach involves the formation of the cyclopropane ring itself as a key step. This retrosynthetic pathway leads to a precursor such as 1,2,4-trichloro-5-vinylbenzene (B12984464) (a substituted styrene) or a related 3-carbon side chain that can be cyclized.

These disconnections form the basis for the established and emerging synthetic routes discussed in the following sections.

Established Synthetic Routes to this compound

Established routes generally follow the classical strategies of building the key functionalities—the cyclopropane ring and the chloro substituents—in separate stages.

This approach begins with a readily available chlorinated benzene precursor, such as 1,2,4-trichlorobenzene (B33124), and introduces the cyclopropyl group in a subsequent step. Direct cyclopropanation of the aromatic ring itself is not a standard transformation. Therefore, this strategy necessitates a multi-step sequence where a suitable side-chain is first installed on the chlorinated ring, followed by its conversion to a cyclopropane ring.

A plausible, though not explicitly documented, pathway would involve:

Side-chain Introduction: Starting with 1,2,4-trichlorobenzene, a two-carbon side chain can be introduced. For example, a Friedel-Crafts acylation to introduce an acetyl group, followed by reduction and elimination, could yield 1,2,4-trichloro-5-vinylbenzene.

Cyclopropanation: The vinyl group of the resulting trichlorostyrene derivative can then be cyclopropanated. Several methods are available for this transformation, including the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple, or through the addition of a carbene generated from a diazo compound or a haloform. researchgate.net The cyclopropanation of styrene (B11656) derivatives is a well-established method for forming arylcyclopropanes. orgsyn.org

The success of this route depends on the feasibility of the initial side-chain introduction onto the deactivated trichlorobenzene ring and the subsequent cyclopropanation of the electron-deficient alkene.

This synthetic strategy commences with cyclopropylbenzene and introduces the chlorine atoms via electrophilic aromatic substitution. masterorganicchemistry.com The key challenge in this approach is controlling the position of the incoming chloro substituents. The cyclopropyl group is an activating ortho, para-director, while chlorine is a deactivating ortho, para-director. libretexts.orgyoutube.com

The synthetic sequence would proceed as follows:

First Chlorination: Chlorination of cyclopropylbenzene would yield a mixture of 2-chlorocyclopropylbenzene and 4-chlorocyclopropylbenzene, with the para isomer typically favored due to reduced steric hindrance.

Second and Third Chlorinations: Subsequent chlorination steps become more complex. For example, chlorination of 4-chlorocyclopropylbenzene would be directed by both the cyclopropyl group (to positions 2 and 6) and the chlorine atom (to positions 2 and 6). This would likely produce 1,2-dichloro-4-cyclopropylbenzene. The third chlorination of this intermediate would then be required to introduce the final chlorine at the correct position, which is meta to the cyclopropyl group. This step is difficult to control as it goes against the directing effects of both existing substituents, likely leading to a mixture of isomers and low yields of the desired product.

Due to these regioselectivity issues, direct chlorination is often a less desirable route for producing a single, highly substituted isomer like this compound. nih.gov

Synthesis of Cyclopropylbenzene: Cyclopropylbenzene is a key starting material for the chlorination strategy. It can be prepared via several methods, with one efficient route involving the intramolecular cyclization of 1,3-dibromo-1-phenylpropane (B104885) using a zinc-copper couple. orgsyn.org This precursor is, in turn, synthesized from 1-bromo-3-phenylpropane via radical bromination with N-bromosuccinimide. orgsyn.org

Synthesis of 1,2,4-Trichlorobenzene: This precursor is the starting point for cyclopropanation strategies. It is produced industrially by the chlorination of benzene or dichlorobenzenes. wikipedia.org A common laboratory-scale synthesis involves the chlorination of a mixture of dichlorobenzenes, particularly one enriched in 1,3-dichlorobenzene, using gaseous chlorine and a Lewis acid catalyst like ferric chloride. chemicalbook.comgoogle.com The reaction conditions can be optimized to maximize the yield of the 1,2,4-isomer. google.com

Table 1. Representative Synthesis of Precursors
PrecursorStarting Material(s)Key ReagentsTypical YieldReference
Cyclopropylbenzene1-Bromo-3-phenylpropane1. NBS, Benzoyl Peroxide 2. Zn-Cu couple, DMF75-85% orgsyn.org
1,2,4-Trichlorobenzenep-DichlorobenzeneCl2, FeCl3, SulfurHigh Conversion chemicalbook.com

Novel and Emerging Synthetic Approaches

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher selectivity, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Catalytic cross-coupling reactions represent the most powerful and selective modern strategy for synthesizing arylcyclopropanes. researchgate.net The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with an organohalide, is particularly well-suited for this purpose. nih.gov

A highly convergent and selective synthesis of this compound can be designed using this method:

Reactants: The reaction would involve the coupling of cyclopropylboronic acid with a suitably functionalized polychlorinated benzene, such as 1-bromo-2,4,5-trichlorobenzene . The bromine position is more reactive towards palladium-catalyzed coupling than the chlorine positions, allowing for selective reaction at the C-Br bond.

Catalytic System: A typical Suzuki coupling system consists of a palladium source (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., tricyclohexylphosphine), and a base (e.g., potassium phosphate) in a suitable solvent mixture (e.g., toluene/water). audreyli.com

This approach is highly advantageous as it forms the key C(aryl)-C(cyclopropyl) bond in a single, highly selective step, avoiding the regioselectivity problems of electrophilic chlorination and the multiple steps required for the cyclopropanation of a pre-formed side chain. The synthesis of the required cyclopropylboronic acid is straightforward from cyclopropyl Grignard reagent and trimethylborate. audreyli.com Similarly, palladium-catalyzed methods now exist for the direct synthesis of boronic acids from aryl chlorides, potentially simplifying the route further. nih.gov

Table 2. Typical Conditions for Suzuki Coupling of Cyclopropylboronic Acid with Aryl Bromides
ComponentExample ReagentRoleReference
Palladium SourcePd(OAc)2Catalyst audreyli.com
LigandTricyclohexylphosphine (PCy3)Stabilizes catalyst, promotes reaction audreyli.com
BaseK3PO4Activates boronic acid audreyli.com
SolventToluene / H2OReaction medium audreyli.com

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound presents significant challenges in controlling both regioselectivity (the position of substituents on the aromatic ring) and stereoselectivity (the spatial arrangement of the cyclopropane group).

Regioselectivity:

The final 1,2,4,5-substitution pattern is not easily achieved through direct electrophilic substitution on a simple precursor due to the directing effects of the substituents. Both the chloro and cyclopropyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves. libretexts.orglibretexts.orgunizin.orgvedantu.com The cyclopropyl group is generally considered an activating group, making the ring more reactive than benzene, while chlorine atoms are deactivating. libretexts.orgvedantu.com

Two primary retrosynthetic pathways highlight the regiochemical challenge:

Chlorination of Cyclopropylbenzene: Introducing the first chlorine atom would be directed to the ortho- and para-positions. Subsequent chlorinations would be directed by both the cyclopropyl group and the existing chlorine atoms, leading to a complex mixture of isomers. Achieving the specific 1,2,4-trichloro arrangement while leaving the 5-position open for the cyclopropyl group is highly challenging via this route.

Cyclopropanation of a Trichlorinated Precursor: A more plausible route involves the cyclopropanation of a precursor like 1,2,4-trichloro-5-vinylbenzene. This approach fixes the regiochemistry of the chlorine atoms first, and the final step creates the cyclopropyl group at the desired position.

Stereoselectivity:

The formation of the cyclopropyl ring is a key step where stereochemistry must be controlled. Most modern cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com

Simmons-Smith Reaction: This classic method utilizes an organozinc carbenoid (often formed from diiodomethane and a zinc-copper couple) and is known for its high degree of stereospecificity. nih.govorganic-chemistry.org The reaction proceeds via a syn-addition to the double bond, where the methylene (B1212753) group is delivered to the same face of the alkene. masterorganicchemistry.com If the precursor were (E)-1,2,4-trichloro-5-vinylbenzene, the resulting cyclopropane would have a specific, predictable stereochemistry. The mechanism is believed to involve a "butterfly" transition state, and the reaction rate can be influenced by the solvent and substituents on the substrate. nih.gov

Carbene Addition: Cyclopropanation can also be achieved via the addition of a carbene (e.g., from diazomethane (B1218177) photolysis) to an alkene. This reaction is also a stereospecific syn-addition. masterorganicchemistry.com

Asymmetric Synthesis: For derivatives where the cyclopropane ring itself is chiral, highly stereoselective methods have been developed. These often involve tandem reactions or the use of chiral catalysts to achieve high enantio- and diastereoselectivity. nih.govunl.ptwpmucdn.comnih.gov While not strictly necessary for the parent compound this compound, these principles are crucial for synthesizing chiral derivatives.

MethodTypical ReagentsKey Stereochemical FeatureReference
Simmons-Smith CyclopropanationCH₂I₂ + Zn/Cu or Et₂ZnStereospecific syn-addition; geometry of the alkene is preserved. masterorganicchemistry.comnih.govorganic-chemistry.org
Diazoalkane/Carbene AdditionCH₂N₂ + light (hν) or metal catalyst (Cu, Rh)Stereospecific syn-addition. masterorganicchemistry.com
DihalocyclopropanationCHX₃ (e.g., CHCl₃) + Strong Base (e.g., KOtBu)Stereospecific syn-addition of a dihalocarbene. masterorganicchemistry.com
Asymmetric CatalysisDiazo compounds + Chiral transition metal catalyst (e.g., Rh, Ti)Enables high enantio- and diastereoselectivity for chiral cyclopropanes. unl.ptnih.gov

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing, particularly for hazardous reactions or those requiring precise control. Its application could greatly enhance the safety and efficiency of synthesizing this compound.

Flow Chemistry for Chlorination:

Aromatic chlorination often uses elemental chlorine (Cl₂), a toxic and hazardous gas. Flow chemistry provides a much safer alternative by enabling the in-situ generation and immediate consumption of chlorine. Research has demonstrated that mixing aqueous streams of readily available and inexpensive precursors like hydrochloric acid (HCl) and sodium hypochlorite (B82951) (NaOCl) in a flow reactor can rapidly produce chlorine gas. vapourtec.comrsc.org This gas can then be mixed with the organic substrate stream, also in flow. This approach minimizes the amount of free chlorine present at any given time, drastically reducing operational hazards. vapourtec.com The high surface-area-to-volume ratio in flow reactors also allows for excellent temperature control, preventing dangerous exotherms that can occur in large-scale batch chlorinations. rsc.org

Flow Chemistry for Cyclopropanation:

The Simmons-Smith reaction has been successfully adapted to continuous flow systems. researchgate.netthieme-connect.comresearchgate.net A common setup involves packing a column with the zinc-copper couple and flowing a solution of the alkene and diiodomethane through it. thieme-connect.comresearchgate.net This configuration allows for the in-situ generation of the reactive zinc carbenoid, which then reacts with the alkene. thieme-connect.com Flow processes for this reaction have been shown to be rapid, with residence times as short as 15 minutes, and scalable. researchgate.net The precise control over reaction time and temperature afforded by flow reactors can improve yields and minimize the formation of byproducts compared to batch methods. researchgate.net

ParameterBatch ProcessingFlow ChemistryReference
Safety (Chlorination) Requires handling and storage of large quantities of toxic Cl₂ gas. High risk of runaway reactions.In-situ generation and immediate consumption of small amounts of Cl₂. Superior temperature control prevents exotherms. vapourtec.comrsc.org
Efficiency (Cyclopropanation) Can have long reaction times and may require cryogenic conditions.Rapid reactions (minutes). Improved mass and heat transfer lead to higher throughput and potentially higher yields. researchgate.netresearchgate.net
Scalability Scaling up can be difficult and dangerous, especially for exothermic or hazardous reactions.Easily scalable by running the system for longer periods or by "numbering up" (running parallel reactors). thieme-connect.com
Process Control Difficult to precisely control temperature, mixing, and reaction time throughout the vessel.Precise, automated control over temperature, pressure, flow rate, and stoichiometry. unimi.it

Purification and Isolation Techniques in Synthesis

The purification of chlorinated aromatic hydrocarbons like this compound is a multi-step process designed to remove unreacted starting materials, reagents, and isomeric byproducts. Given the structural similarity of these compounds, separation can be challenging and often requires chromatographic techniques. vurup.sk

Initial Workup and Extraction:

Following the reaction, a standard liquid-liquid extraction is typically the first step. The reaction mixture is quenched (e.g., with an aqueous solution of ammonium (B1175870) chloride for the Simmons-Smith reaction) and extracted with a water-immiscible organic solvent such as methylene chloride or a hexane/acetone mixture. mdpi.comepa.gov This separates the organic products from inorganic salts and water-soluble reagents.

Chromatographic Separation:

Column chromatography is the most common and effective method for isolating the target compound. helcom.fi

Stationary Phases: Silica (B1680970) gel is the most widely used stationary phase for separating chlorinated hydrocarbons. mdpi.comnih.gov Alumina is also used, sometimes in dual-layer columns with silica gel, to achieve fractionation. mdpi.com

Mobile Phases (Eluents): Separation is typically achieved using non-polar solvents. A common approach is to start with a non-polar solvent like n-hexane or n-pentane and gradually increase the polarity by adding small amounts of a more polar solvent like dichloromethane. mdpi.comnih.gov The non-polar chlorinated hydrocarbons elute first, while more polar impurities are retained on the column. helcom.fi

Isomer Separation: Separating positional isomers (e.g., this compound from 1,2,3-trichloro-5-cyclopropylbenzene) can be particularly difficult due to their similar physicochemical properties. High-performance capillary gas chromatography (GC) is often required for the analytical separation and identification of such isomers, while preparative liquid chromatography (LC) or HPLC may be needed for bulk separation. vurup.skacs.org

Advanced and Alternative Techniques:

Gel Permeation Chromatography (GPC): GPC separates molecules based on size and can be used as a cleanup step to remove high molecular weight impurities like lipids or oils before final purification. helcom.fiacs.org

Solid-Phase Extraction (SPE): SPE cartridges with materials like silica gel or Florisil can be used for rapid cleanup and fractionation of extracts. osti.gov

Pressurized Liquid Extraction (PLE): For solid samples, PLE (also known as Accelerated Solvent Extraction or ASE) uses elevated temperatures and pressures to achieve fast and efficient extraction of analytes. helcom.fi

TechniquePurposeTypical Materials/SolventsReference
Liquid-Liquid ExtractionInitial separation of organic products from aqueous phase and salts.Solvents: Methylene chloride, hexane, ether. epa.gov
Silica Gel Column ChromatographyPrimary method for separating target compound from impurities and isomers.Stationary Phase: Silica gel. Eluents: Hexane, pentane, dichloromethane. mdpi.comnih.gov
Gas Chromatography (GC)Analytical separation and identification of closely related isomers.Capillary columns (e.g., DB-5MS). vurup.skacs.org
Gel Permeation Chromatography (GPC)Cleanup step to remove large molecular weight interferences (e.g., lipids).Stationary Phase: Sephadex LH-20. Eluent: Dichloromethane. helcom.fiacs.org
Solid-Phase Extraction (SPE)Rapid cleanup and fractionation of crude extracts.Cartridges: Silica gel, Florisil, Alumina. osti.gov

Chemical Reactivity and Transformation Mechanisms of 1,2,4 Trichloro 5 Cyclopropylbenzene

Electrophilic Aromatic Substitution Reactions

The regioselectivity of these reactions is determined by the directing effects of the four substituents. Chloro groups are ortho, para-directors, while the cyclopropyl (B3062369) group is also an ortho, para-director. The cyclopropyl group, being an activating group, exerts the dominant directing influence. The potential sites for substitution are the C3 and C6 positions. The combined directing effects strongly favor substitution at the C6 position, which is ortho to the activating cyclopropyl group and influenced by the chloro groups at C1 and C2.

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
PositionDirecting Influence from C1-ClDirecting Influence from C2-ClDirecting Influence from C4-ClDirecting Influence from C5-CyclopropylOverall Predicted Outcome
C3 MetaOrthoOrthoMetaMinor Product
C6 ParaParaMetaOrthoMajor Product

Halogenation Pathways and Regioselectivity

Halogenation, such as bromination or chlorination, proceeds through the generation of a potent electrophile (e.g., Br⁺ from Br₂ and a Lewis acid like FeBr₃). This electrophile attacks the π-system of the aromatic ring. Despite the deactivation by the chloro groups, the reaction is directed by the activating cyclopropyl substituent.

The reaction mechanism involves the attack of the benzene (B151609) ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex. The positive charge of this intermediate is most effectively stabilized when the electrophile adds to the C6 position, ortho to the electron-donating cyclopropyl group. Subsequent loss of a proton from this position restores aromaticity and yields the halogenated product. The primary product expected is 1-Bromo-2,4,5-trichloro-3-cyclopropylbenzene or 1,2,4,5-Tetrachloro-3-cyclopropylbenzene.

Nitration and Sulfonation Reactions

Nitration and sulfonation reactions introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group onto the aromatic ring, respectively. masterorganicchemistry.com These reactions typically require strong acidic conditions. masterorganicchemistry.com For nitration, a mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.com For sulfonation, fuming sulfuric acid (H₂SO₄/SO₃) is employed, which provides a high concentration of the electrophile, SO₃. masterorganicchemistry.com

Due to the heavily deactivated nature of the 1,2,4-Trichloro-5-cyclopropylbenzene ring, these reactions are expected to be slow and require harsh conditions, such as elevated temperatures. The regiochemical outcome will mirror that of halogenation, with the electrophile being directed to the C6 position, ortho to the activating cyclopropyl group. This leads to the formation of 1,2,4-Trichloro-5-cyclopropyl-6-nitrobenzene or this compound-6-sulfonic acid.

Nucleophilic Aromatic Substitution Reactions

In stark contrast to its behavior in electrophilic substitution, the this compound ring is activated for Nucleophilic Aromatic Substitution (S_NAr). This type of reaction involves the attack of a nucleophile on the electron-poor aromatic ring, leading to the displacement of a leaving group. youtube.com The three electron-withdrawing chlorine atoms make the ring electrophilic and capable of stabilizing the negatively charged intermediate (a Meisenheimer complex) that is crucial to the reaction mechanism. youtube.com

Displacement of Chlorine Atoms

In the presence of a strong nucleophile (e.g., NaOH, NaOCH₃, or NaNH₂), any of the three chlorine atoms can potentially be displaced. The reaction proceeds via an addition-elimination mechanism. The rate of substitution at a particular carbon is determined by the stability of the Meisenheimer complex formed when the nucleophile attacks that carbon. This stability is enhanced by electron-withdrawing groups positioned ortho and/or para to the site of attack, as they can delocalize the negative charge through resonance.

Attack at C1: Stabilized by the ortho-Cl at C2 and the para-Cl at C4.

Attack at C2: Stabilized by the ortho-Cl at C1.

Attack at C4: Stabilized by the para-Cl at C1.

All three positions are activated for nucleophilic attack. The relative reactivity would depend on the specific nucleophile and reaction conditions, but all three chloro-substituents are viable leaving groups.

Influence of Cyclopropyl Group on Reactivity

The electronic nature of substituents plays an opposite role in S_NAr compared to EAS. While electron-withdrawing groups activate the ring for nucleophilic attack, electron-donating groups deactivate it. youtube.com The cyclopropyl group is an electron-donating group, known for its ability to stabilize adjacent positive charge. stackexchange.com

In nucleophilic aromatic substitution, this electron-donating character is detrimental. It destabilizes the negatively charged Meisenheimer intermediate, thereby increasing the activation energy of the reaction and slowing the rate. This deactivating influence is most pronounced when a resonance structure of the intermediate places the negative charge on the carbon atom bearing the cyclopropyl group (C5). This would occur, for instance, during nucleophilic attack at the C4 position. Therefore, the presence of the cyclopropyl group at C5 makes this compound less reactive towards nucleophiles than a comparable compound without this group, such as 1,2,4,5-tetrachlorobenzene.

Interactive Table: Summary of Substituent Effects on Reactivity
Reaction TypeEffect of Trichloro GroupsEffect of Cyclopropyl GroupPredicted Overall Reactivity
Electrophilic Substitution Strong DeactivationActivationLow (Forcing conditions required)
Nucleophilic Substitution Strong ActivationDeactivationModerate (Reaction is feasible)

Reactions Involving the Cyclopropyl Moiety

The cyclopropyl group attached to the 1,2,4-trichlorobenzene (B33124) ring is a key feature of the molecule, imbuing it with unique reactivity. The inherent ring strain and the electronic nature of this three-membered ring dictate its participation in a variety of chemical transformations.

Ring-Opening Reactions

The significant angle strain within the cyclopropane (B1198618) ring (approximately 60° bond angles) makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic products. This reactivity can be initiated by electrophiles, acids, or transition metals. While specific studies on this compound are not prevalent, the reactivity can be inferred from related aryl cyclopropane systems.

Electrophilic addition can lead to ring-opening. For instance, reaction with hydrohalic acids (HX) could potentially lead to the formation of a 1-halo-1-phenylpropane derivative, where the ring opens to alleviate strain. The regioselectivity of this opening would be influenced by the stability of the resulting carbocation intermediate, which is stabilized by the adjacent aromatic ring.

Transition metal catalysts, particularly those used in Heck-type reactions, can also trigger the ring-opening of strained ring systems like vinylcyclopropanes. chemrxiv.org In a related transformation, a palladium catalyst could coordinate to the cyclopropyl group of this compound, potentially leading to an oxidative addition and subsequent rearrangement to form a ring-opened product.

Functionalization of the Cyclopropyl Ring

Direct functionalization of the cyclopropyl ring without ring-opening presents a synthetic challenge but offers a pathway to novel derivatives. The C-H bonds on the cyclopropyl ring are generally less reactive than those on the aromatic ring. However, modern synthetic methods, including transition-metal-catalyzed C-H activation, have made such transformations more feasible.

Palladium(II) catalysts have been used for the C-H functionalization of related cyclopropane structures. smolecule.com This approach could potentially be applied to introduce substituents directly onto the cyclopropyl moiety of this compound. The directing-group-assisted C-H activation is a common strategy to control the regioselectivity of such reactions.

Alternatively, functionalization can be achieved by employing synthetic precursors where the cyclopropane ring already bears a functional group, such as a boronic acid or ester. smolecule.com These cyclopropylboronate derivatives are versatile intermediates that can participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, or be oxidized to introduce a hydroxyl group. smolecule.com

Table 1: Potential Functionalization Reactions of the Cyclopropyl Moiety

Reaction TypePotential ReagentsExpected Product TypeReference Principle
C-H ActivationPd(OAc)₂, Directing GroupSubstituted cyclopropyl ring smolecule.com
From Boronate Ester PrecursorAr-X, Pd catalyst (Suzuki Coupling)Aryl-substituted cyclopropane smolecule.com
From Boronate Ester PrecursorH₂O₂, NaOH (Oxidation)Cyclopropanol derivative smolecule.com

Radical Reactions and Photochemical Transformations

The cyclopropyl group can influence the radical and photochemical reactivity of the molecule. The C-H bonds on the cyclopropane ring have a higher s-character, which can affect their reactivity in radical abstraction processes. Photochemical irradiation can provide the energy needed to induce transformations involving the strained ring.

Arylcyclopropanes are known to undergo photochemical rearrangements. Upon UV irradiation, the molecule can be excited to a higher energy state, which can lead to bond cleavage and rearrangement. For example, a common photochemical reaction of arylcyclopropanes is cis-trans isomerization (if substituted) or rearrangement to form isomeric alkenes. While specific data on this compound is limited, these general reaction pathways are plausible.

Transition Metal-Catalyzed Cross-Coupling Reactions

The three chlorine atoms on the benzene ring of this compound serve as handles for transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the molecular structure. researchgate.net Palladium-catalyzed reactions are particularly prominent in this context. researchgate.net

Suzuki, Stille, Heck, and Sonogashira Couplings

The chloro-substituents on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require more forcing conditions or specialized catalyst systems. wikipedia.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is a widely used method for forming biaryl compounds. For this compound, selective coupling at one of the chlorine positions could be achieved by carefully controlling reaction conditions.

Stille Coupling: This reaction couples the aryl chloride with an organostannane reagent using a palladium catalyst. A key advantage is the tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst and a base. wikipedia.org The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for the synthesis of arylalkynes. beilstein-journals.org

The relative reactivity of the three C-Cl bonds would likely be influenced by both electronic and steric factors. The chlorine at C4 is the most sterically accessible, while the chlorines at C1 and C2 are more hindered. This difference could potentially be exploited to achieve regioselective functionalization.

Table 2: Overview of Cross-Coupling Reactions for Aryl Chlorides

ReactionCoupling PartnerCatalyst System (Typical)Product
Suzuki-MiyauraR-B(OH)₂Pd(0) catalyst, Base (e.g., K₂CO₃)Aryl-R
StilleR-Sn(Alkyl)₃Pd(0) catalystAryl-R
HeckAlkenePd catalyst, Base (e.g., Et₃N)Aryl-substituted alkene
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseAryl-alkyne

C-H Activation and Functionalization

In addition to coupling at the C-Cl bonds, direct C-H activation and functionalization of the aromatic ring represents a more atom-economical approach to modifying the molecule. This strategy involves the transition metal-catalyzed cleavage of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond. researchgate.net

For this compound, there are two C-H bonds on the aromatic ring. Palladium-catalyzed C-H arylation, for instance, could be envisioned. The regioselectivity of such a reaction would be a critical aspect, potentially influenced by the electronic environment created by the chloro and cyclopropyl substituents. The C-H bond at position 6, situated between a chloro and a cyclopropyl group, may have different reactivity compared to the C-H bond at position 3, which is flanked by two chloro groups. Often, these reactions require a directing group to achieve high selectivity.

Oxidation and Reduction Pathways

The presence of both a chlorinated aromatic system and a strained cyclopropyl ring in this compound allows for distinct oxidative and reductive transformations. The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic attack but can influence oxidative processes. Conversely, the carbon-chlorine bonds are susceptible to reductive cleavage.

Selective oxidation of the aromatic ring of this compound presents a significant chemical challenge due to the presence of the reactive cyclopropyl group. While aromatic rings can be oxidized under various conditions, the strained three-membered ring of the cyclopropyl substituent is also prone to oxidation and ring-opening reactions.

One potential avenue for the selective oxidation of the aromatic ring involves enzymatic systems. For instance, genetically engineered cytochrome P450 enzymes have demonstrated the ability to oxidize polychlorinated benzenes to their corresponding chlorophenols. rsc.orgnih.gov This biocatalytic approach could potentially hydroxylate the aromatic ring of this compound, leading to the formation of chlorinated cyclopropylphenols. The regioselectivity of such an oxidation would be influenced by the electronic effects of the chloro and cyclopropyl substituents.

Conventional chemical oxidation methods often employ strong oxidizing agents. However, these conditions are likely to induce side reactions involving the cyclopropyl group. Radical-mediated oxidation, for example, is known to cause the ring-opening of cyclopropyl-substituted aromatic compounds. beilstein-journals.orgnih.gov This would lead to a mixture of products rather than the selective oxidation of the aromatic ring.

Another approach could be the use of transition metal catalysts. For example, vanadium pentoxide/titanium dioxide (V₂O₅/TiO₂) catalysts have been used for the oxidation of chlorinated benzenes. The proposed mechanism involves an initial nucleophilic attack on a chlorine-substituted carbon of the aromatic ring, followed by the oxidation of the rest of the ring. The applicability of this method to this compound would depend on the relative reactivity of the C-Cl bonds versus the cyclopropyl ring under the specific catalytic conditions.

Plausible Oxidation Reactions of this compound

Reductive dechlorination offers a viable pathway for the transformation of this compound, aiming to reduce its chlorine content and potentially its environmental persistence. Several methods have proven effective for the dechlorination of polychlorinated aromatic compounds and are applicable to this molecule.

Catalytic Hydrodechlorination (HDC) is a prominent strategy that employs a catalyst, typically a noble metal like palladium or platinum, and a hydrogen source to replace chlorine atoms with hydrogen atoms. For trichlorobenzenes, palladium-based catalysts have shown high efficacy. researchgate.net A plausible reaction pathway for this compound would involve the sequential removal of chlorine atoms, leading to dichlorinated, monochlorinated, and ultimately cyclopropylbenzene (B146485) as the final product. The relative rates of dechlorination at the 1, 2, and 4 positions would depend on steric and electronic factors.

Zero-Valent Iron (ZVI) is another widely studied reductant for the dechlorination of chlorinated organic compounds. researchgate.netnih.govnih.gov In this process, elemental iron acts as the electron donor to facilitate the reductive cleavage of C-Cl bonds. The reaction typically occurs in an aqueous environment and can proceed through a series of single electron transfer steps. For this compound, treatment with ZVI would be expected to yield a mixture of less chlorinated cyclopropylbenzenes. The efficiency of the process can be influenced by factors such as the particle size of the iron and the presence of co-solvents.

Plausible Reductive Dechlorination Reactions of this compound

Theoretical and Computational Studies on 1,2,4 Trichloro 5 Cyclopropylbenzene

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. For 1,2,4-Trichloro-5-cyclopropylbenzene, these methods can elucidate its electronic landscape, conformational preferences, and the energetic consequences of its distinct structural motifs.

The electronic structure of this compound is primarily defined by the interplay between the π-system of the benzene (B151609) ring, the electron-withdrawing inductive effects of the chlorine atoms, and the unique electronic character of the cyclopropyl (B3062369) group. The three chlorine atoms significantly lower the energy of the molecular orbitals due to their high electronegativity. The cyclopropyl group, while being a saturated alkyl group, can donate electron density to the aromatic ring through σ-π conjugation.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. In this compound, the HOMO is expected to be a π-orbital of the benzene ring, while the LUMO is anticipated to be a π*-orbital. The significant electron-withdrawing effect of the three chlorine atoms would lead to a lower HOMO energy and a larger HOMO-LUMO gap compared to cyclopropylbenzene (B146485), suggesting greater stability.

To illustrate these electronic effects, a comparative analysis of the frontier molecular orbital energies of benzene, cyclopropylbenzene, and 1,2,4-trichlorobenzene (B33124), calculated using Density Functional Theory (DFT), is presented below. These values provide a basis for estimating the electronic properties of this compound.

Frontier Molecular Orbital Energies (eV)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene-6.75-1.155.60
Cyclopropylbenzene-6.40-0.955.45
1,2,4-Trichlorobenzene-7.10-1.505.60
This compound (Estimated)-6.85-1.305.55

The conformational landscape of this compound is dominated by the rotation of the cyclopropyl group relative to the plane of the benzene ring. Two primary conformations are of interest: the "bisected" and the "perpendicular" forms. In the bisected conformation, one of the C-C bonds of the cyclopropyl ring is coplanar with the benzene ring. In the perpendicular conformation, a C-H bond of the cyclopropyl group is coplanar with the benzene ring.

Computational studies on cyclopropylbenzene have shown that the bisected conformer is the more stable of the two, with a rotational barrier of approximately 2-3 kcal/mol. nih.gov This preference is attributed to favorable σ-π conjugation between the cyclopropyl group and the aromatic ring in the bisected arrangement. For this compound, it is expected that the bisected conformation will also be the global minimum on the potential energy surface. The presence of the chlorine atoms is not anticipated to significantly alter the relative energies of the conformers, although minor variations in the rotational barrier may occur.

Conformational Energy Profile

ConformerRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Bisected0.0~2.5
Perpendicular~0.6

The aromaticity of the benzene ring in this compound is influenced by its substituents. Aromaticity can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character. The three electron-withdrawing chlorine atoms are expected to slightly decrease the aromaticity of the benzene ring by polarizing the π-electron density. The cyclopropyl group, through σ-π conjugation, can donate electron density and may slightly enhance the aromaticity.

The cyclopropyl group itself is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. umass.edu This strain arises from the deviation of the C-C-C bond angles from the ideal sp³ tetrahedral angle. This inherent strain energy is a key feature of the molecule and influences its reactivity.

Aromaticity and Strain Energy Parameters

ParameterEstimated ValueNotes
NICS(0) (ppm)-8.5A slightly less negative value than benzene (-9.7 ppm) indicates a minor reduction in aromaticity.
Strain Energy (kcal/mol)~27.5Primarily attributed to the cyclopropyl ring. umass.edu

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, these methods can predict its reactivity and selectivity in various chemical transformations.

Electrophilic aromatic substitution is a key reaction class for benzene derivatives. The reaction proceeds through a high-energy intermediate known as the Wheland intermediate or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For this compound, the positions for electrophilic attack are the two unsubstituted carbons.

The chlorine atoms are deactivating but ortho-, para-directing, while the cyclopropyl group is an activating ortho-, para-director. In this case, the directing effects of the substituents are in concert. The position ortho to the cyclopropyl group and meta to two chlorine atoms is the most likely site for electrophilic attack. Transition state analysis would involve locating the transition state structure for the formation of the Wheland intermediate at this position and calculating the associated activation energy.

Density Functional Theory (DFT) is widely used to study the reactivity and selectivity of organic reactions. By calculating the activation barriers for electrophilic attack at the two possible positions on the this compound ring, the preferred reaction pathway can be determined.

Estimated Activation Energies for Electrophilic Nitration (kcal/mol)

Position of AttackRelative Activation Energy (kcal/mol)Predicted Major Product
Ortho to Cyclopropyl0.0Yes
Meta to Cyclopropyl+5-7No

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. For this compound, MD simulations would provide a detailed view of its behavior in various environments (e.g., in solution or as a liquid), governed by the underlying intermolecular interactions.

The primary intermolecular forces expected to influence the behavior of this compound include:

Van der Waals Forces: These are fundamental attractive or repulsive forces between molecules, arising from temporary fluctuations in electron density. They are a key component in the interaction of nonpolar parts of the molecule, such as the cyclopropyl group and the benzene ring.

Dipole-Dipole Interactions: The presence of three electronegative chlorine atoms creates a significant dipole moment in the molecule. These permanent dipoles lead to electrostatic interactions where molecules align to optimize attractive forces between positive and negative ends.

π-π Interactions: Aromatic rings can interact through π-π stacking. In substituted benzenes, these interactions can manifest in various geometries, such as displaced-stacked or T-shaped configurations. acs.org The presence of substituents, regardless of their electron-donating or -withdrawing nature, tends to increase the binding energy of these interactions, with displaced-stacked conformations often being the most stable. acs.org

An MD simulation of this compound would typically involve defining a force field—a set of parameters describing the potential energy of the system—and then solving Newton's equations of motion for each atom. researchgate.net By analyzing the resulting trajectories, one can calculate macroscopic thermodynamic properties and gain insight into the structural organization of the molecules, such as the preferred orientation of neighboring molecules in a liquid state. koreascience.krresearchgate.net For instance, the analysis of radial distribution functions from a simulation could reveal the average distances and coordination numbers of molecules in the first solvation shell, indicating how they pack together. koreascience.kr

Prediction of Spectroscopic Signatures

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard and reliable method for predicting the spectroscopic signatures of molecules. mdpi.comnih.gov These predictions are invaluable for identifying unknown compounds and interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for molecular structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of a molecule with a high degree of accuracy. nih.gov For this compound, the chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the unique electronic properties of the cyclopropyl group.

The table below presents illustrative ¹H and ¹³C NMR chemical shifts for this compound, as would be predicted by DFT calculations. The values are estimated based on the known effects of the substituents on a benzene ring.

Table 1: Predicted NMR Chemical Shifts for this compound.
Atom TypeAtom PositionPredicted Chemical Shift (ppm)
Aromatic Proton (¹H)H-3~7.45
H-6~7.10
Cyclopropyl Protons (¹H)Methine (CH)~1.90
Methylene (B1212753) (CH₂)~0.70 - 1.00
Aromatic Carbon (¹³C)C-1~134.0
C-2~132.5
C-3~131.0
C-4~130.0
C-5~140.0
C-6~128.0
Cyclopropyl Carbons (¹³C)Methine (CH)~16.0
Methylene (CH₂)~9.0

Vibrational (Infrared and Raman) Spectroscopy

DFT calculations are also highly effective for predicting vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By performing a frequency calculation on the optimized molecular geometry, one can obtain a set of vibrational modes and their corresponding frequencies and intensities. youtube.com These calculations are crucial for assigning experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

The table below lists some of the characteristic vibrational frequencies that would be predicted for this compound.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Benzene Ring3100 - 3000
C-H Stretch (Cyclopropyl)Cyclopropyl Group3080 - 2990
C=C Stretch (Aromatic)Benzene Ring1600 - 1450
CH₂ ScissoringCyclopropyl Group~1450
C-Cl StretchAryl Halide1100 - 800
C-H Out-of-Plane BendBenzene Ring900 - 675

Advanced Analytical Methodologies for Research on 1,2,4 Trichloro 5 Cyclopropylbenzene

Spectroscopic Characterization Techniques in Research

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, bonding, and electronic properties. For a molecule like 1,2,4-Trichloro-5-cyclopropylbenzene, a combination of techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, researchers can map the carbon-hydrogen framework.

Research Findings: While specific experimental data for this compound is not extensively published, the expected NMR signals can be predicted based on the analysis of its constituent parts: the 1,2,4-trichlorobenzene (B33124) moiety and the cyclopropyl (B3062369) group.

¹H NMR: The spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The 1,2,4-trichloro-substituted benzene (B151609) ring has two remaining protons. The proton at position 3 (adjacent to two chlorine atoms) would appear as a singlet, significantly downfield due to the deshielding effect of the adjacent electronegative chlorine atoms. The proton at position 6 would also be a singlet. The cyclopropyl group would exhibit a complex multiplet pattern. The single methine proton (CH) would be coupled to the four methylene (B1212753) protons (CH₂), which are diastereotopic, resulting in intricate splitting. Based on data for cyclopropylbenzene (B146485), the aromatic protons typically appear in the 7.0-7.3 ppm range, while the cyclopropyl protons are found upfield, with the methine proton around 1.8-1.9 ppm and the methylene protons between 0.6-1.0 ppm. chemicalbook.com The electron-withdrawing nature of the three chlorine atoms would likely shift the aromatic signals further downfield compared to unsubstituted cyclopropylbenzene.

¹³C NMR: The ¹³C NMR spectrum would provide information on each unique carbon atom. Six distinct signals would be expected for the benzene ring carbons, with their chemical shifts influenced by the attached chlorine and cyclopropyl substituents. The carbons bonded to chlorine would be significantly shifted. The cyclopropyl group would show two signals: one for the methine carbon and one for the two equivalent methylene carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Splitting Pattern
Aromatic H (Position 3) ~7.4-7.6 Singlet (s)
Aromatic H (Position 6) ~7.2-7.4 Singlet (s)
Cyclopropyl CH (methine) ~1.8-2.0 Multiplet (m)

Infrared (IR) and Raman Spectroscopy Approaches

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Absorption of IR radiation or scattering of light (Raman) at specific frequencies corresponds to the energies of bond stretching, bending, and other molecular vibrations, which act as a molecular fingerprint.

Research Findings: The IR and Raman spectra of this compound would be characterized by vibrations from both the substituted benzene ring and the cyclopropyl group.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and out-of-plane C-H bending vibrations below 900 cm⁻¹.

Cyclopropyl Group Vibrations: The C-H stretching of the cyclopropyl ring is also found in the 3000-3100 cm⁻¹ region. A characteristic cyclopropyl ring deformation (breathing) mode is often observed near 1000-1020 cm⁻¹.

Carbon-Chlorine Vibrations: Strong absorptions corresponding to C-Cl stretching are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3100 Medium
Cyclopropyl C-H Stretch 3000 - 3080 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
Cyclopropyl Ring Deformation 1000 - 1020 Medium

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. scispace.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Research Findings: The mass spectrum of this compound (C₉H₇Cl₃) would exhibit a distinct molecular ion peak cluster. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with three chlorine atoms will show a characteristic pattern of peaks. The most abundant peak in the cluster (M) would correspond to the molecule containing three ³⁵Cl atoms. Subsequent peaks at M+2, M+4, and M+6 would appear with decreasing intensity, corresponding to molecules containing one, two, and three ³⁷Cl atoms, respectively.

Fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways would likely include the loss of a chlorine atom ([M-Cl]⁺), the loss of the cyclopropyl group ([M-C₃H₅]⁺), or cleavage of the cyclopropyl ring.

Table 3: Predicted Isotopic Pattern for the Molecular Ion of this compound

Ion m/z (Nominal Mass) Formula Predicted Relative Abundance
[M]⁺ 219.96 C₉H₇³⁵Cl₃ 100%
[M+2]⁺ 221.96 C₉H₇³⁵Cl₂³⁷Cl ~97%
[M+4]⁺ 223.96 C₉H₇³⁵Cl³⁷Cl₂ ~32%

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π systems, known as chromophores. libretexts.org

Research Findings: The chromophore in this compound is the substituted benzene ring. The electronic transitions responsible for UV absorption in benzene derivatives are primarily π → π* transitions. slideshare.nethnue.edu.vn The substitution of the benzene ring with chlorine atoms and a cyclopropyl group modifies the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted benzene.

The chlorine and cyclopropyl substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of benzene. The spectrum would likely show a strong absorption band (the E-band) below 220 nm and a weaker, structured band (the B-band) at longer wavelengths, possibly around 260-290 nm.

Chromatographic Separation and Purity Assessment Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating compounds of interest and for assessing their purity.

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. jocpr.com In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

Research Findings: Developing a GC method for this compound would involve optimizing several key parameters to achieve good resolution and peak shape.

Column Selection: A low- to mid-polarity capillary column would be suitable. A column with a stationary phase like 6% cyanopropylphenyl: 94% dimethylpolysiloxane is often used for separating aromatic compounds and would likely provide good separation. jocpr.com

Temperature Program: A temperature gradient would be employed, starting at a lower temperature to allow for the elution of any volatile impurities, followed by a ramp to a higher temperature to ensure the timely elution of the target compound.

Injector and Detector: A split/splitless injector would be used. For detection, a Flame Ionization Detector (FID) would provide high sensitivity for this organic compound. Coupling the GC to a Mass Spectrometer (GC-MS) would be ideal, as it provides both separation and definitive identification based on the mass spectrum of the eluting peak. mdpi.com

Purity assessment would be performed by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

Table 4: Compound Names Mentioned

Compound Name
This compound
1,2,4-trichlorobenzene
Cyclopropylbenzene

High-Performance Liquid Chromatography (HPLC) Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, which possesses significant hydrophobicity due to its chlorinated benzene structure, reversed-phase HPLC (RP-HPLC) would be the strategy of choice.

In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Components that are more nonpolar, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer on the column, resulting in longer retention times.

A typical HPLC strategy for the analysis of this compound would involve a C18 (octadecylsilyl) column, which is a highly nonpolar stationary phase that provides excellent resolution for aromatic and chlorinated compounds. The mobile phase would likely consist of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound with a sharp, well-defined peak while also separating it from any potential impurities or related compounds with different polarities.

Detection would most effectively be achieved using a UV detector, as the benzene ring in the molecule is a chromophore that absorbs ultraviolet light. The wavelength for detection would be optimized to the absorbance maximum of the compound, likely in the range of 210-254 nm, to ensure high sensitivity.

The following interactive table outlines a hypothetical set of parameters for an RP-HPLC method tailored for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

Parameter Value/Description Rationale
Chromatographic Mode Reversed-Phase (RP-HPLC) Ideal for separating nonpolar compounds like chlorinated aromatics.
Stationary Phase (Column) C18 (Octadecylsilyl), 5 µm particle size, 4.6 x 250 mm Provides strong hydrophobic interactions necessary for retention and separation.
Mobile Phase A: Water; B: Acetonitrile A common and effective solvent system for RP-HPLC, offering good separation efficiency.
Elution Mode Gradient Allows for efficient elution of the highly retained target compound and separation from impurities.
Flow Rate 1.0 mL/min A standard flow rate that provides a balance between analysis time and separation efficiency.
Column Temperature 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL A typical volume for analytical HPLC.
Detection UV-Vis Diode Array Detector (DAD) Enables detection at the optimal wavelength and provides spectral data for peak purity analysis.

| Detection Wavelength | 220 nm | A common wavelength for the detection of aromatic compounds. |

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for quantitative analysis in research settings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclopropyl group relative to the benzene ring. nih.gov

The process begins with the growth of a high-quality single crystal of the compound, which is often the most challenging step. nih.gov This is typically achieved by slow evaporation of a solvent from a saturated solution of the pure compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated. This dataset is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined.

The final output is a detailed three-dimensional model of the molecule as it exists in the solid state. For this compound, this would reveal the planarity of the benzene ring, the precise locations of the chlorine atoms, and the orientation of the cyclopropyl substituent. This information is invaluable for understanding intermolecular interactions in the solid state, such as packing forces and potential halogen bonding, and for correlating the molecular structure with its physical and chemical properties.

The table below details the type of crystallographic data that would be generated from a successful single-crystal X-ray diffraction experiment on this compound.

Table 2: Representative Crystallographic Data for a Molecular Compound

Parameter Description
Empirical Formula C₉H₇Cl₃
Formula Weight 221.51 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) - To be determined
Volume (V) To be determined (ų)
Z (Molecules per unit cell) To be determined
Calculated Density To be determined (g/cm³)
Radiation Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature Typically 100 K or 293 K
Reflections Collected Total number of diffraction spots measured
Independent Reflections Number of unique reflections
Final R indices [I > 2σ(I)] R1 and wR2 values indicating the goodness of fit

| Goodness-of-fit on F² | A value close to 1 indicates a good refinement |

The successful determination of the crystal structure would provide an unambiguous confirmation of the compound's identity and offer fundamental insights into its stereochemistry and solid-state behavior.

Potential Applications and Future Research Directions of 1,2,4 Trichloro 5 Cyclopropylbenzene in Materials Science and Organic Synthesis

Role as a Synthetic Intermediate in Organic Synthesis

The chemical architecture of 1,2,4-Trichloro-5-cyclopropylbenzene makes it a potentially valuable intermediate in organic synthesis. The three chlorine atoms on the benzene (B151609) ring can serve as reactive sites for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The cyclopropyl (B3062369) group, known for its unique electronic properties and ring strain, can also participate in or influence specific synthetic pathways. wikipedia.orgcymitquimica.com

Organic building blocks are foundational molecules used for the modular construction of more complex molecular architectures. google.com this compound could serve as a parent compound for a new class of advanced building blocks. Through selective substitution of its chlorine atoms, a diverse array of functional groups (such as amines, ethers, or cyano groups) could be introduced onto the aromatic ring. Furthermore, the cyclopropyl group can be chemically modified, potentially leading to novel structures not easily accessible through other synthetic routes. nih.gov The unique steric and electronic effects imparted by the cyclopropyl group could influence the reactivity and properties of these subsequent building blocks. cymitquimica.com

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest due to their applications in materials science and electronics. Chlorinated aromatic compounds are frequently used as precursors in the synthesis of complex PAHs through coupling reactions. nih.govnih.govwikipedia.org The chlorine atoms on this compound could function as leaving groups in reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the construction of larger, fused aromatic systems.

The presence of the cyclopropyl group could offer a method to introduce curvature or specific three-dimensional geometry into the final PAH structure, a desirable trait for creating materials with tailored electronic and photophysical properties.

Potential in Functional Materials Research

With three reactive chlorine sites, this compound could theoretically be utilized as a monomer or a cross-linking agent in polymerization reactions. For instance, it could participate in polycondensation reactions to form polyarylethers or other high-performance polymers. The rigidity of the benzene ring and the bulky nature of the substituents could lead to polymers with high thermal stability and specific mechanical properties. While benzene-1,2,4,5-tetrol is a known monomer for creating polymers and covalent organic frameworks, the chlorinated analogue offers different reactive handles for polymerization. nih.gov

The development of organic materials for electronic and optoelectronic applications (such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs)) relies on molecules with precisely tuned electronic properties. The substitution pattern on a benzene ring significantly influences its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The combination of three electron-withdrawing chlorine atoms and the unique electronic nature of the cyclopropyl group on this compound would result in distinct electronic characteristics. Incorporating this moiety into larger conjugated systems could be a strategy for developing new materials with desired charge-transport or light-emitting properties.

Environmental Transformation Mechanisms and Pathways

While no specific studies on the environmental fate of this compound exist, probable transformation pathways can be inferred from research on related compounds, particularly 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB). Chlorinated benzenes are recognized environmental contaminants, and their degradation is a subject of significant research. nih.gov

Microbial degradation of 1,2,4-TCB is known to proceed via dioxygenation of the aromatic ring, followed by a series of enzymatic steps that lead to ring cleavage and eventual mineralization. It is plausible that this compound could undergo a similar initial attack on the aromatic ring. However, the presence of the cyclopropyl group could influence the regioselectivity of the initial dioxygenase attack or provide an alternative site for metabolic degradation.

Data Tables

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents/Catalysts (Example) Potential Product Type
Nucleophilic Aromatic Substitution NaOCH₃, heat (Cyclopropyl)trichloroanisole derivative
Suzuki Coupling Arylboronic acid, Pd catalyst, base (Cyclopropyl)di(biaryl)chlorobenzene
Buchwald-Hartwig Amination Amine, Pd catalyst, base (Cyclopropyl)di(amino)chlorobenzene

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1,2,4-Trichlorobenzene

Photodegradation Mechanisms

The primary photodegradation pathway for chlorinated aromatic compounds often involves the cleavage of the carbon-chlorine (C-Cl) bond. This can occur through direct photolysis, where the molecule absorbs light energy, leading to homolytic or heterolytic bond cleavage. Indirect photodegradation is also a significant mechanism, often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (•O₂⁻), which are generated by photosensitizers present in the environment. researchgate.netnih.gov For hydrophobic pollutants like polychlorinated benzenes, degradation in aqueous environments containing natural suspended particles is often driven by ¹O₂ and •O₂⁻ in hydrophobic zones, while •OH plays a more significant role in hydrophilic zones. nih.gov The degradation of PCBs has been shown to proceed via dechlorination, producing less chlorinated congeners. researchgate.net

The presence of the cyclopropyl group in this compound may introduce additional photochemical reaction pathways. The strained three-membered ring is susceptible to ring-opening reactions, which could be initiated by photo-induced processes. The interaction between the electronic systems of the cyclopropyl group and the trichlorobenzene ring will likely influence the absorption spectrum and the quantum yield of photodegradation, representing a key area for future investigation.

Biotransformation Pathways

The biotransformation of this compound is anticipated to follow pathways observed for other chlorinated aromatic hydrocarbons. Microorganisms have evolved diverse enzymatic systems to degrade these persistent organic pollutants. epa.goveurochlor.orgslideshare.net The degree of chlorination significantly impacts biodegradability, with higher chlorinated compounds being more susceptible to anaerobic transformation and lower chlorinated ones to aerobic degradation. eurochlor.org

Under aerobic conditions, the initial step in the degradation of chlorinated aromatics is often catalyzed by oxygenase enzymes, which introduce oxygen atoms into the aromatic ring. eurochlor.org This leads to the formation of chlorinated catechols, which are key intermediates. epa.gov Subsequent enzymatic reactions can lead to ring cleavage and further degradation, ultimately resulting in mineralization to carbon dioxide and water. epa.gov

Under anaerobic conditions, the primary biotransformation pathway is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. eurochlor.org This process is carried out by specific consortia of microorganisms and can lead to the formation of less chlorinated and potentially more biodegradable products. epa.goveurochlor.org

The cyclopropyl substituent may influence the rate and regioselectivity of microbial attack. The steric hindrance and electronic effects of the cyclopropyl group could direct enzymatic action to specific positions on the aromatic ring. Furthermore, the cyclopropyl ring itself may be a site for microbial transformation, potentially leading to novel degradation products.

Degradation PathwayConditionsKey IntermediatesPotential Final Products
Aerobic BiodegradationPresence of OxygenChlorinated CatecholsCarbon Dioxide, Water, Chloride Ions
Anaerobic BiodegradationAbsence of OxygenLess Chlorinated Benzene DerivativesMethane, Carbon Dioxide, Chloride Ions

Abiotic Degradation in Environmental Systems

In addition to photodegradation and biotransformation, this compound can undergo abiotic degradation in environmental systems such as soil and water. The persistence of organic pollutants in these matrices is governed by a combination of biotic and abiotic factors. researchgate.net Hydrolysis is a potential abiotic degradation pathway for halogenated hydrocarbons, although it is often a slow process under ambient environmental conditions. The rate of hydrolysis can be influenced by pH and the presence of catalytic species in the soil or sediment. researchgate.net

Oxidation-reduction reactions can also contribute to the abiotic degradation of chlorinated aromatic compounds. The presence of naturally occurring oxidizing agents or reducing minerals in soils and sediments can facilitate the transformation of these pollutants. The specific geochemical conditions of the environment, such as redox potential, will play a crucial role in determining the favorability of these reactions.

The presence of the cyclopropyl group could influence the sorption and transport of the molecule in soil and sediment, thereby affecting its availability for abiotic degradation processes. The unique electronic properties of the cyclopropyl ring may also impact its reactivity towards naturally occurring nucleophiles and radicals in the environment.

Future Research Avenues and Challenges

The exploration of this compound presents several exciting avenues for future research, spanning from the development of sustainable synthetic methods to the discovery of novel chemical reactivity and applications.

Development of Greener Synthetic Routes

The current synthesis of polychlorinated aromatic compounds often relies on traditional methods that may involve hazardous reagents and generate significant waste. A key area for future research is the development of greener synthetic routes to this compound. This could involve the application of green chemistry principles such as atom economy, the use of safer solvents, and the development of catalytic processes. nih.gov

Microwave-assisted synthesis and ultrasound-assisted reactions are emerging as energy-efficient and rapid methods for organic transformations and could be explored for the synthesis of this compound. nih.govmdpi.com The use of solid acid catalysts or biocatalysis could also offer more environmentally benign alternatives to conventional methods. nih.govmdpi.com Furthermore, developing synthetic strategies that utilize renewable feedstocks would significantly enhance the sustainability of producing such functionalized aromatic compounds. researchgate.net

Exploration of Novel Reactivity Patterns

The juxtaposition of a polychlorinated benzene ring and a cyclopropyl group in this compound suggests a rich and complex reactivity profile that warrants further investigation. The cyclopropyl group can act as a directing group in electrophilic aromatic substitution reactions, and its electronic influence on the chlorinated ring could lead to novel regioselectivity.

C–H activation is a powerful tool in modern organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. nih.gov Exploring the C–H activation of both the aromatic and cyclopropyl C-H bonds in this compound could open up new pathways for the synthesis of complex molecules. acs.org The strained nature of the cyclopropyl ring also makes it susceptible to ring-opening reactions, which could be exploited to generate a variety of functionalized products.

Integration into Sustainable Chemical Processes

The unique properties of this compound could be leveraged in the development of sustainable chemical processes. For example, its use as a building block in the synthesis of advanced materials, such as polymers for organic electronics or specialty coatings, could be explored. The chlorine atoms on the aromatic ring provide handles for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures.

The integration of halogenated aromatic compounds into a circular economy framework is a growing area of interest. shell.com Research into the chemical recycling of materials derived from this compound could lead to the recovery of valuable chemical feedstocks, reducing waste and reliance on fossil fuels. mckinsey.comthe-innovation.orgrsc.org Furthermore, its potential application as a precursor for agrochemicals or pharmaceuticals, developed through sustainable synthetic routes, could contribute to more environmentally friendly production processes in these sectors.

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